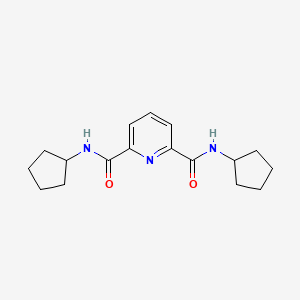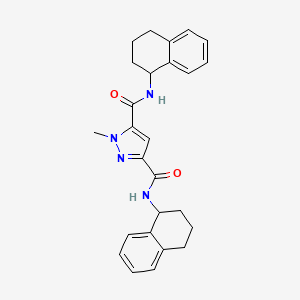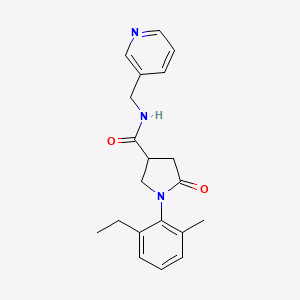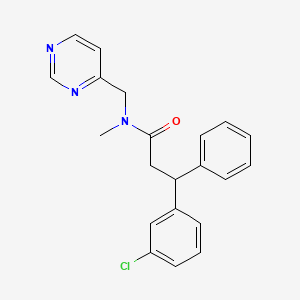
N,N'-dicyclopentylpyridine-2,6-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-dicyclopentylpyridine-2,6-dicarboxamide is a chemical compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their versatile applications in coordination chemistry, catalysis, and as ligands for metal complexes. The unique structure of N,N’-dicyclopentylpyridine-2,6-dicarboxamide, featuring cyclopentyl groups attached to the nitrogen atoms of the carboxamide groups, imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
N,N’-dicyclopentylpyridine-2,6-dicarboxamide can be synthesized through a condensation reaction involving pyridine-2,6-dicarboxylic acid chloride and cyclopentylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N’-dicyclopentylpyridine-2,6-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N,N’-dicyclopentylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide in appropriate solvents.
Major Products Formed
Oxidation: Formation of N,N’-dicyclopentylpyridine-2,6-dicarboxylic acid.
Reduction: Formation of N,N’-dicyclopentylpyridine-2,6-dicarboxamide derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
N,N’-dicyclopentylpyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry: Used as a ligand to form metal complexes with transition metals, which are studied for their catalytic and electronic properties.
Catalysis: Employed in catalytic organic transformations, such as hydrogenation and oxidation reactions.
Biological Studies: Investigated for its potential to stabilize G-quadruplex DNA structures, which are relevant in cancer research.
Sensing and Recognition: Utilized in the development of sensors for detecting metal ions and other analytes.
作用機序
The mechanism of action of N,N’-dicyclopentylpyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and carboxamide groups. This coordination can stabilize reactive species and facilitate catalytic processes. In biological systems, the compound can interact with nucleic acids, stabilizing specific DNA structures and potentially influencing gene expression.
類似化合物との比較
Similar Compounds
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
Uniqueness
N,N’-dicyclopentylpyridine-2,6-dicarboxamide is unique due to the presence of cyclopentyl groups, which impart steric hindrance and influence the compound’s reactivity and coordination behavior. This structural feature distinguishes it from other pyridine-2,6-dicarboxamide derivatives and contributes to its specific applications in catalysis and coordination chemistry.
特性
IUPAC Name |
2-N,6-N-dicyclopentylpyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16(18-12-6-1-2-7-12)14-10-5-11-15(20-14)17(22)19-13-8-3-4-9-13/h5,10-13H,1-4,6-9H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUZIFLAFHAVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[13-(4-methoxycarbonylphenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]benzoate](/img/structure/B5982850.png)
![4-[2-(1H-pyrazol-1-yl)ethyl]-1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperidine trifluoroacetate](/img/structure/B5982853.png)
![N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5982856.png)
![2-benzyl-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B5982865.png)
![5-(4-chlorophenyl)-N-cyclopentyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5982874.png)
![[(1-{[1-(2-cyclopenten-1-ylacetyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine trifluoroacetate](/img/structure/B5982880.png)
![N'-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5982903.png)
![2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B5982910.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(4-ethoxybenzyl)-2-methoxyethanamine](/img/structure/B5982911.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5982917.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5982927.png)
